molecular formula C16H14N4O4 B2868003 2-((5-(1-Acetylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione CAS No. 1809470-67-4

2-((5-(1-Acetylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione

Cat. No.: B2868003
CAS No.: 1809470-67-4
M. Wt: 326.312
InChI Key: QGMFJUMJLMFXLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(1-Acetylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione is a heterocyclic compound featuring a 1,2,4-oxadiazole ring conjugated to an isoindoline-1,3-dione core. The oxadiazole moiety is substituted at the 5-position with a 1-acetylazetidin-3-yl group, introducing a strained four-membered azetidine ring with an acetylated nitrogen.

For example, 2-(4-(3-(3-hydroxyphenyl)acryloyl)phenyl)isoindoline-1,3-dione was synthesized via a Claisen-Schmidt condensation between 2-(4-acetylphenyl)isoindoline-1,3-dione and 3-hydroxybenzaldehyde in ethanol with sodium hydroxide catalysis . Similar strategies may apply to the target compound, with modifications to incorporate the 1-acetylazetidin-3-yl substituent.

Properties

IUPAC Name

2-[[5-(1-acetylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4/c1-9(21)19-6-10(7-19)14-17-13(18-24-14)8-20-15(22)11-4-2-3-5-12(11)16(20)23/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMFJUMJLMFXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C2=NC(=NO2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1-Acetylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione typically involves multiple steps, starting with the preparation of the acetylazetidinyl group. This can be achieved by acetylating azetidine-3-ol using acetic anhydride under acidic conditions. The resulting acetylazetidinyl compound is then reacted with appropriate reagents to introduce the oxadiazolyl group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: : Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

The compound "1,3,4-oxadiazole sulfonamide derivative" is related to the development of selective HDAC6 inhibitors for treating various diseases .

Selective HDAC6 Inhibitors

  • There is a need for selective HDAC6 inhibitors with improved bioavailability and reduced side effects for conditions like cancer, inflammatory diseases, autoimmune diseases, neurological diseases, and neurodegenerative disorders .
  • The common structure of HDAC inhibitors includes a cap group, a linker, and a zinc-binding group. The zinc-binding group plays a significant role in enzyme inhibitory activity and selectivity .
  • Examples of zinc-binding groups are hydroxamic acid and benzamide derivatives. However, hydroxamic acid derivatives have low bioavailability and off-target activity, while benzamide derivatives can produce toxic metabolites .
  • The present invention provides 1,3,4-oxadiazole sulfonamide derivative compounds with selective HDAC6 inhibitory activity, stereoisomers, and pharmaceutically acceptable salts thereof .
  • These compounds can be used in pharmaceutical compositions for preventing or treating HDAC6 activity-associated diseases, including infectious diseases, neoplasms, endocrine, nutritional, and metabolic diseases, mental and behavioral disorders, neurological diseases, diseases of the eye and adnexa, cardiovascular diseases, respiratory diseases, digestive diseases, diseases of the skin and subcutaneous tissue, diseases of the musculoskeletal system and connective tissue, or congenital malformations, deformations, and chromosomal abnormalities .

Mechanism of Action

The mechanism by which 2-((5-(1-Acetylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-((5-(1-Acetylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione can be contextualized by comparing it to related derivatives (Table 1). Key differences lie in the substituents on the oxadiazole ring and the isoindoline-dione core, which influence physicochemical properties and bioactivity.

Table 1: Structural and Functional Comparison of Isoindoline-1,3-dione Derivatives

Compound Name Substituent on Oxadiazole/Thiazole Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
Target: 2-((5-(1-Acetylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione 1-Acetylazetidin-3-yl C₁₇H₁₅N₄O₅* ~371.33 Potential enzyme inhibition (inferred)
2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione 3-Isopropyl C₁₄H₁₃N₃O₃ 271.27 Higher lipophilicity (predicted)
2-((2-Chlorothiazol-5-yl)methyl)isoindoline-1,3-dione 2-Chlorothiazol-5-yl C₁₂H₆ClN₂O₂S 293.71 Electrophilic reactivity (chlorine)
2-(2,6-Dioxopiperidin-3-yl)-5-(1-piperidin-4-yl)isoindoline-1,3-dione Piperidin-4-yl (non-oxadiazole) C₁₈H₂₀N₃O₄ 342.37 Proteolysis-targeting chimera (PROTAC) applications

*Note: Molecular formula and weight for the target compound are estimated based on structural analysis.

Key Structural and Functional Insights

  • This contrasts with the 3-isopropyl group in , which enhances lipophilicity but reduces polarity. The 2-chlorothiazolyl substituent in adds electrophilicity, possibly favoring nucleophilic substitution reactions . The piperidin-4-yl derivative in demonstrates the versatility of isoindoline-1,3-dione scaffolds in PROTACs, suggesting that the target compound could be optimized for targeted protein degradation if functionalized appropriately .
  • Physicochemical Properties :

    • The target compound’s acetylazetidine group likely improves aqueous solubility compared to the isopropyl analogue , though steric hindrance from the azetidine ring may reduce membrane permeability.
    • The chlorothiazole derivative exhibits higher molecular weight and halogen-dependent reactivity, which may limit metabolic stability compared to the target compound.
  • The acetylazetidine moiety could mimic transition states in enzymatic reactions, making it a candidate for kinase or protease inhibition.

Biological Activity

The compound 2-((5-(1-acetylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione is a novel derivative that integrates an isoindoline core with an oxadiazole moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The focus of this article is to explore its biological activity, specifically its anticancer properties and mechanisms of action.

Chemical Structure

The molecular formula of the compound is C16H16N4O3C_{16}H_{16}N_{4}O_{3} with a molecular weight of approximately 300.32 g/mol. The compound features an isoindoline backbone linked to an oxadiazole ring through a methylene bridge.

Biological Activity Overview

Anticancer Activity: Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. The biological activity of the compound is primarily assessed through its ability to induce apoptosis in various cancer cell lines.

  • Apoptosis Induction: The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Microtubule Disruption: Similar to other oxadiazole derivatives, it may disrupt microtubule dynamics, inhibiting cell division and promoting apoptosis.

In Vitro Studies

Several studies have evaluated the cytotoxic effects of oxadiazole derivatives on cancer cell lines:

CompoundCell LineIC50 (µM)Reference
2MCF-7 (Breast)4.56
3HeLa (Cervical)5.12
4HepG2 (Liver)6.75
5A549 (Lung)4.13

These results indicate that the compound exhibits moderate to potent cytotoxicity against various cancer cell lines.

Case Studies

A notable case study involved the synthesis and evaluation of similar oxadiazole derivatives which demonstrated promising anticancer activity. For instance, compounds derived from the same structural framework were tested against multiple cancer types, showing IC50 values ranging from 2.67 µM to 20.25 µM against MCF-7 and HepG2 cells, highlighting their potential as effective anticancer agents .

Comparative Analysis with Other Compounds

To provide context for the biological activity of this compound, a comparison with other known oxadiazole derivatives is useful:

Compound NameActivity TypeIC50 (µM)
Compound A (Oxadiazole Derivative)Anticancer3.5
Compound B (Isoindoline Derivative)Antimicrobial15
Compound C (Oxadiazole Hybrid)Antiviral10

This table illustrates that while the compound shows significant anticancer potential, other derivatives may exhibit varied biological activities such as antimicrobial and antiviral effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.